Product packaging for 2-Chloro-8-methoxy-3-methylquinoline(Cat. No.:)

2-Chloro-8-methoxy-3-methylquinoline

Cat. No.: B11892842
M. Wt: 207.65 g/mol
InChI Key: XWONAVRVXVZUFN-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Contemporary Chemical and Medicinal Sciences

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in both chemical and medicinal sciences. orientjchem.org The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals. orientjchem.orgnih.govrsc.org These compounds exhibit a wide array of biological activities, including but not limited to, antimalarial, antibacterial, anticancer, antifungal, antiviral, anti-inflammatory, and antioxidant properties. orientjchem.orgnih.govnih.gov

The versatility of the quinoline ring allows for the introduction of various functional groups at different positions, which can significantly modulate the compound's physicochemical properties and biological activity. orientjchem.org For instance, the introduction of a fluorine atom at the C-6 position can enhance antibacterial activity, while substitutions at the C-4 position can increase anticancer potency. orientjchem.org The ability to synthesize a vast library of quinoline derivatives has made them a focal point for medicinal chemists in the quest for new therapeutic agents. nih.govrsc.org Prominent examples of quinoline-based drugs include quinine, chloroquine, and ciprofloxacin. rsc.orgwikipedia.org

Contextualizing 2-Chloro-8-methoxy-3-methylquinoline within Heterocyclic Chemistry Research

This compound belongs to the larger family of heterocyclic compounds, which are integral to organic chemistry. Its specific structure, featuring a chlorine atom at the 2-position, a methoxy (B1213986) group at the 8-position, and a methyl group at the 3-position, makes it a valuable intermediate and building block in organic synthesis. The presence of the reactive chloro group at the 2-position of the quinoline ring is particularly significant, as it allows for a variety of nucleophilic substitution reactions, enabling the synthesis of a diverse range of novel quinoline derivatives. rsc.orgnih.gov

The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of 2-chloro-3-formylquinolines, which can then be further modified. chemijournal.com For example, 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) can be reduced to form (2-chloro-8-methoxyquinolin-3-yl)methanol. nih.govresearchgate.net The strategic placement of the methoxy and methyl groups can also influence the electronic properties and reactivity of the quinoline ring system, making it an interesting subject for synthetic and mechanistic studies.

Overview of Current Research Trends and Unexplored Avenues for the Compound

Current research on quinoline derivatives continues to be a vibrant area of investigation. A major trend involves the synthesis of novel derivatives and their evaluation for various biological activities. For instance, the condensation of 2-chloroquinoline-3-carbaldehydes with various amines and hydrazines to form Schiff bases and subsequently, fused heterocyclic systems, is a well-explored area. rsc.orgnih.gov

While much research has focused on the synthesis and biological screening of quinoline derivatives, there are still unexplored avenues for a specific compound like this compound. A detailed investigation into its solid-state properties, such as its crystal structure and polymorphism, could provide valuable insights. While the crystal structure of a related compound, (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate, has been reported, a comprehensive analysis of the title compound itself is an area for potential research. nih.govresearchgate.net

Furthermore, a more in-depth exploration of its utility as a scaffold in the design of materials with specific optical or electronic properties could be a promising research direction. The development of more sustainable and green synthetic methods for its preparation and derivatization also remains an area of interest for chemical research.

Interactive Data Table: Physicochemical Properties of Related Quinoline Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Chloro-7-methoxy-3-methylquinolineC11H10ClNO207.65132118-45-7
(2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrateC11H12ClNO3Not AvailableNot Available
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinolineC25H22ClNO3Not AvailableNot Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO B11892842 2-Chloro-8-methoxy-3-methylquinoline

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-chloro-8-methoxy-3-methylquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)13-11(7)12/h3-6H,1-2H3

InChI Key

XWONAVRVXVZUFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)N=C1Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Chloro 8 Methoxy 3 Methylquinoline

Established Synthetic Routes to 2-Chloro-8-methoxy-3-methylquinoline

The construction of this compound is most effectively approached through multi-step sequences that build the quinoline (B57606) core from acyclic precursors or modify a pre-existing quinoline ring.

Synthesis from Pre-functionalized Quinoline Precursors

A robust and classical approach to synthesizing the target molecule involves the initial formation of a substituted quinolin-2(1H)-one, which then serves as a key precursor. This method strategically builds the core and then functionalizes it.

A plausible and well-documented pathway begins with 2-methoxyaniline . The quinoline ring system can be constructed using the Doebner-von Miller reaction , which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org To introduce the required 3-methyl group, crotonaldehyde is the ideal reagent. The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through a series of conjugate additions, cyclization, dehydration, and finally oxidation to yield the aromatic quinoline ring. wikipedia.orgresearchgate.net This sequence would produce 8-methoxy-3-methylquinoline .

Following the formation of the quinoline core, the next step is the conversion to the corresponding quinolin-2(1H)-one. This oxidation at the C2 position creates the necessary lactam structure for the final chlorination step. The final transformation is the chlorination of 8-methoxy-3-methylquinolin-2(1H)-one . This is a standard conversion accomplished using a deoxychlorinating agent.

Role of Chlorinating Agents and Methoxylating Reagents

Chlorinating Agents: The conversion of a quinolin-2(1H)-one to a 2-chloroquinoline (B121035) is a critical step in many synthetic pathways. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) . nih.govresearchgate.net POCl₃ acts as a deoxychlorinating agent, converting the carbonyl group of the lactam into a chloro group. The reaction often involves heating the quinolinone substrate in excess POCl₃, sometimes with the addition of phosphorus pentachloride (PCl₅) to enhance reactivity. researchgate.net The mechanism involves the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of the chloride ion. The use of catalytic amounts of N,N-dimethylformamide (DMF) can also facilitate this reaction by forming the Vilsmeier reagent in situ, which acts as the chlorinating species. acsgcipr.org

Methoxylating Reagents: In the most efficient syntheses of this compound, the methoxy (B1213986) group is not added to the quinoline ring but is incorporated from the beginning of the synthetic sequence. By starting with 2-methoxyaniline , the 8-methoxy substituent is pre-installed in the correct position on the benzene (B151609) ring that will become part of the final quinoline structure. chemicalbook.com This strategy avoids potential issues with regioselectivity that could arise from attempting to methoxylate the quinoline core directly, where multiple positions could be reactive.

Emerging Synthetic Approaches for Quinoline Scaffolds Applicable to this compound

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods. These emerging approaches, while not always documented for the specific target molecule, are broadly applicable to the synthesis of substituted quinoline scaffolds.

Vilsmeier-Haack Formylation Strategies and Derivatives

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of 2-chloro-3-formylquinolines from simple N-arylacetamides. researchgate.net This reaction utilizes the Vilsmeier reagent, typically a chloroiminium ion generated from the reaction of a substituted amide like DMF with POCl₃. masterorganicchemistry.com

To apply this to the target structure, one would start with N-(2-methoxyphenyl)acetamide. Treatment with the Vilsmeier reagent (POCl₃/DMF) would induce a cyclization and formylation to yield 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) . nih.gov This intermediate is a close precursor to the desired product.

To convert the 3-formyl group into the target 3-methyl group, a reduction reaction is necessary. The Wolff-Kishner reduction is a suitable method for this transformation. wikipedia.org This reaction involves the formation of a hydrazone from the aldehyde, followed by deprotonation under strongly basic conditions (e.g., KOH in ethylene (B1197577) glycol) at high temperatures. The intermediate decomposes with the evolution of nitrogen gas to yield the desired methylene (B1212753) group. wikipedia.orgalfa-chemistry.comlibretexts.org This two-step sequence—Vilsmeier-Haack formylation followed by Wolff-Kishner reduction—represents a viable alternative route to this compound.

Reaction StepReagentsIntermediate/Product
Acetanilide Formation2-methoxyaniline, Acetic AnhydrideN-(2-methoxyphenyl)acetamide
Vilsmeier-Haack ReactionPOCl₃, DMF2-chloro-8-methoxyquinoline-3-carbaldehyde
Wolff-Kishner ReductionHydrazine (NH₂NH₂), KOHThis compound

Cyclization and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. youtube.comnih.gov Several named MCRs are used for quinoline synthesis and could be adapted for the target molecule. These methods offer significant advantages in terms of step economy and the ability to generate diverse molecular structures. youtube.com

A variety of cyclization and multicomponent strategies exist for quinoline synthesis, each defined by its specific set of starting materials.

Named ReactionReactant 1Reactant 2Reactant 3Resulting Quinoline Feature
Doebner-von Miller Anilineα,β-Unsaturated Carbonyl-Substituents depend on the carbonyl used
Combes Synthesis Anilineβ-Diketone-Yields 2,4-substituted quinolines
Friedländer Synthesis 2-Aminoaryl aldehyde/ketoneCompound with α-methylene ketone-Highly versatile for polysubstituted quinolines
Pfitzinger Reaction IsatinCarbonyl compound-Yields quinoline-4-carboxylic acids
Niementowski Reaction Anthranilic acidCarbonyl compound-Yields 4-hydroxyquinolines

For the synthesis of this compound, a Friedländer-type condensation could theoretically be employed using a suitably substituted 2-aminoaryl ketone and a reagent to provide the C2 and C3 carbons with the required methyl group. Similarly, modern MCRs allow for one-pot syntheses that combine an aniline, an aldehyde, and an activated methylene compound, often under catalytic conditions, to rapidly assemble the quinoline core. umich.edumdpi.com

Microwave-Assisted Synthesis Protocols

The use of microwave irradiation has become a powerful tool in organic synthesis for dramatically reducing reaction times, often improving yields, and promoting cleaner reactions. slideshare.net Many of the classical and emerging methods for quinoline synthesis have been successfully adapted to microwave-assisted protocols.

For instance, Vilsmeier-Haack reactions and multicomponent reactions like the Biginelli reaction can be significantly accelerated under microwave heating. libretexts.orgslideshare.net The synthesis of quinoline derivatives that might take several hours under conventional heating can often be completed in a matter of minutes. slideshare.net A report on the synthesis of (2-Chloro-8-methoxyquinolin-3-yl)methanol utilized microwave irradiation (500 W, 5 min) for the reduction of the corresponding aldehyde, demonstrating the applicability of this technology to closely related structures. rsc.org The efficiency of microwave-assisted synthesis makes it a highly attractive modern approach for the rapid generation of libraries of substituted quinolines for chemical and biological screening.

Regioselective Functionalization and Derivatization Strategies

The unique arrangement of substituents on the this compound scaffold offers multiple avenues for selective chemical transformations. The presence of a labile chlorine atom at the C-2 position, an activating methoxy group, a reactive methyl group, and several C-H bonds on the aromatic rings allows for a range of derivatization strategies.

Nucleophilic Substitution Reactions at the C-2 Chlorine Atom

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic substitution, providing a versatile handle for introducing a wide array of functional groups. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-2 position of the quinoline and a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under anhydrous and anaerobic conditions. organic-chemistry.org This methodology allows for the introduction of various substituted alkynyl moieties, significantly expanding the molecular diversity of the quinoline derivatives.

Suzuki Coupling: The Suzuki coupling facilitates the formation of a carbon-carbon bond between the C-2 position and an organoboron compound, such as a boronic acid or ester. organic-chemistry.orgresearchgate.net This reaction, catalyzed by a palladium complex, is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org Activation of the boronic acid with a base is a key step in the catalytic cycle. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net It allows for the substitution of the C-2 chlorine atom with a variety of primary and secondary amines, leading to the synthesis of 2-aminoquinoline (B145021) derivatives. organic-chemistry.org The choice of phosphine (B1218219) ligand is often crucial for the success of these transformations.

The following table summarizes representative nucleophilic substitution reactions at the C-2 position.

ReactionReagents and ConditionsProduct Type
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, amine base2-Alkynyl-8-methoxy-3-methylquinoline
Suzuki CouplingAryl/vinyl boronic acid, Pd catalyst, base2-Aryl/vinyl-8-methoxy-3-methylquinoline
Buchwald-Hartwig AminationPrimary/secondary amine, Pd catalyst, phosphine ligand, base2-Amino-8-methoxy-3-methylquinoline derivative

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The electron-donating 8-methoxy group is a strong activating group and an ortho-, para-director.

Bromination: The bromination of 8-substituted quinolines has been investigated to understand the regioselectivity of the reaction. For instance, the bromination of 8-methoxyquinoline (B1362559) with bromine has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.orgresearchgate.net This suggests that in this compound, electrophilic attack is likely to occur at the C-5 position of the benzene ring, influenced by the directing effect of the methoxy group. acgpubs.orgresearchgate.net

The following table outlines a potential electrophilic substitution reaction on the quinoline ring.

ReactionReagentPredicted Product
BrominationBr₂5-Bromo-2-chloro-8-methoxy-3-methylquinoline

Transformations and Demethylation of the Methoxy Group

The 8-methoxy group can be a target for transformation, most notably through demethylation to the corresponding 8-hydroxyquinoline (B1678124). This transformation is significant as the hydroxyl group can introduce new biological activities or serve as a handle for further functionalization.

Demethylation using Boron Tribromide (BBr₃): Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers. orgsyn.orgnih.govcommonorganicchemistry.com The reaction is typically carried out in a dry, inert solvent like dichloromethane. commonorganicchemistry.com BBr₃ is particularly effective and can often be used in the presence of other functional groups. orgsyn.orgresearchgate.net The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. nih.gov

A summary of the demethylation reaction is provided in the table below.

ReactionReagent and ConditionsProduct
DemethylationBBr₃, dry CH₂Cl₂2-Chloro-3-methylquinolin-8-ol

Functionalization of the Methyl Group

The methyl group at the C-3 position offers another site for derivatization, which can be achieved through oxidation or radical halogenation.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid. For example, the oxidation of methylquinolines to their corresponding carboxylic acids has been achieved using reagents like nickel peroxide in an aqueous basic medium at room temperature. tandfonline.com This transformation introduces a versatile carboxylic acid functionality that can be further modified.

Radical Bromination: Benzylic bromination of a methyl group on a quinoline ring can be accomplished using N-bromosuccinimide (NBS) under photocatalytic conditions. nih.gov This reaction introduces a bromine atom onto the methyl group, creating a reactive bromomethyl group that can be subsequently displaced by various nucleophiles.

The table below details potential functionalization reactions of the methyl group.

ReactionReagents and ConditionsProduct
OxidationNickel peroxide, aq. base2-Chloro-8-methoxyquinoline-3-carboxylic acid
Radical BrominationN-Bromosuccinimide (NBS), light3-(Bromomethyl)-2-chloro-8-methoxyquinoline

C-H Activation Methodologies for Site-Selective Modification

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions.

Rhodium-Catalyzed C-H Activation: Rhodium(III)-catalyzed C-H activation has been successfully applied to quinoline N-oxides and 8-methylquinolines for methylation and arylation at the C-8 position. researchgate.netrsc.org These reactions often utilize organotrifluoroborates as the coupling partners and proceed with high regioselectivity. researchgate.net While these examples focus on other positions, they highlight the potential of transition metal-catalyzed C-H activation for the selective functionalization of the this compound scaffold. Recent research has also demonstrated the use of rhodium catalysis for the heteroarylation of 8-methylquinolines via C(sp³)–H bond activation. rsc.org

The following table presents a potential C-H activation reaction.

ReactionReagents and ConditionsPotential Product
C-H ArylationAryl source, Rh(III) catalyst, oxidantSite-selectively arylated this compound

Synthesis of Structurally Related Analogs for Comparative Studies

The synthesis of structurally related analogs of this compound is essential for establishing structure-activity relationships in medicinal chemistry and materials science. These analogs can be prepared by modifying the synthetic route to the parent compound or by further derivatization.

For instance, a study reports the synthesis of N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline from 2-chloro-8-methyl-3-formylquinoline. nih.gov This demonstrates the derivatization of a C-3 functionalized analog. Another example involves the synthesis of 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline, where a pyrimidine (B1678525) moiety is introduced at the 3-position via a methyl linker. nih.gov The synthesis of 2-chloro-6-methylquinoline (B1583817) derivatives, such as 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, has also been reported, showcasing variations in the substitution pattern on the quinoline core. nih.gov

The following table lists some examples of structurally related analogs.

Compound NameKey Structural Difference from Parent CompoundReference
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyanilineC-3 methyl group is functionalized to a substituted aminomethyl group. nih.gov
2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinolineC-3 methyl group is functionalized to a pyrimidinyloxymethyl group. nih.gov
2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylateMethoxy group at C-8 is absent, methyl group is at C-6, and a bromoethyl carboxylate is at C-3. nih.gov
5-Bromo-8-methoxyquinolineLacks the C-2 chloro and C-3 methyl groups, but has a bromo group at C-5. acgpubs.orgresearchgate.net
2-Chloro-3-methylquinolin-8-olThe C-8 methoxy group is demethylated to a hydroxyl group. orgsyn.orgnih.govcommonorganicchemistry.com
2-Chloro-8-methoxyquinoline-3-carboxylic acidThe C-3 methyl group is oxidized to a carboxylic acid. tandfonline.com

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 2 Chloro 8 Methoxy 3 Methylquinoline

Elucidation of Chemical Reaction Mechanisms

The chemical behavior of 2-chloro-8-methoxy-3-methylquinoline is dictated by the electronic properties of its substituted quinoline (B57606) ring system. The interplay between the electron-withdrawing chloro group at the 2-position and the electron-donating methoxy (B1213986) group at the 8-position governs its reactivity in various chemical transformations.

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature in the synthetic modification of this class of compounds. Studies on related 2-chloroquinolines demonstrate that they react with various nucleophiles. For instance, treatment of 2-chloro-3-formylquinolines with azidotrimethylsilane (B126382) results in the substitution of the chloro group, proceeding through an SNAr mechanism followed by a ring-chain tautomerization and further nucleophilic addition. nih.gov

Similarly, the chloro group on related quinoline structures can be displaced by secondary amines like morpholine (B109124) or by hydrazination. nih.govmdpi.com The reactivity at the C2 position is influenced by the nature of the leaving group; for example, an ethylthio group at C2 can be more readily displaced by hydrazinolysis than a chloro group in certain contexts. mdpi.com In the case of ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate, a structurally similar compound, the chloro group is known to be replaceable by other nucleophiles, highlighting this common reaction pathway for chloro-substituted quinolines.

Electrophilic aromatic substitution (EAS) reactions on the this compound scaffold are directed by the existing substituents. The general mechanism for EAS involves a two-step process: the aromatic ring's pi electrons attack an electrophile, forming a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In this specific molecule, the benzene (B151609) portion of the quinoline ring is activated by the electron-donating methoxy group at the C8 position. This group directs incoming electrophiles to the ortho and para positions relative to itself. Theoretical studies on the related 8-hydroxyquinoline (B1678124) confirm that the electron density is highest at specific sites, making them more susceptible to electrophilic attack. researchgate.net Conversely, the pyridine (B92270) part of the ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom and the C2-chloro substituent. Therefore, further electrophilic substitutions, such as nitration or halogenation, would be expected to occur on the methoxy-bearing benzene ring. masterorganicchemistry.com

The quinoline core and its substituents can participate in various redox reactions. For example, functional groups attached to the quinoline scaffold can be readily reduced. The aldehyde group in the related compound 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) can be selectively reduced to a primary alcohol, (2-chloro-8-methoxyquinolin-3-yl)methanol, using reducing agents like sodium borohydride. nih.govresearchgate.net More powerful reducing agents, such as lithium aluminum hydride, have been used to reduce nitrile groups on the 3-position of similar 2-chloroquinolines to form the corresponding aminomethyl derivatives. nih.gov

In addition to simple redox reactions, rearrangement mechanisms have been observed in related structures. For example, the reaction of a 2-chloroquinoline (B121035) with an azide (B81097) nucleophile can lead to a tetrazolo[1,5-a]quinoline (B14009986) product via a nucleophilic substitution followed by a ring-chain azido-tautomerization, which is a form of molecular rearrangement. nih.gov

Molecular Interactions with Biological Systems

The structural features of this compound, particularly the 2-chloro and 8-methoxy groups, are significant for its interactions with biological targets, which forms the basis of its pharmacological potential.

Structure-activity relationship studies indicate that the substituents on the quinoline ring are crucial for biological activity. In a derivative designed from this core structure, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, molecular docking studies revealed specific interactions with the enzyme PI3KCA, a key target in cancer therapy. nih.gov The study highlighted two critical interactions:

A stable hydrogen bond forms between the oxygen atom of the 8-methoxy group and the amino acid residue Lysine (B10760008) 802 in the enzyme's binding site. nih.gov

The quinoline ring system participates in a π-π stacking interaction with the aromatic ring of the Tryptophan 780 residue. nih.gov

These findings suggest that both the 8-methoxy group and the planar aromatic core are essential for high-affinity binding. The study concluded that the 2-chloro and 8-methoxy substituents could be important for exerting potent cytotoxic effects. nih.gov Research on another related compound, E-2-chloro-8-methyl-3-[(4'-methoxy-1'-indanoyl)-2'-methyliden]-quinoline, has shown it to be an inhibitor of β-haematin formation, a critical process in the malaria parasite, indicating an interaction with heme or related enzymes. researchgate.net

Derivatives of this compound have demonstrated significant enzyme and pathway inhibition. A study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as compound 49) showed that it effectively inhibits the PI3K/AKT/mTOR signaling pathway, which is commonly overactive in colorectal cancer. nih.gov This inhibition leads to downstream effects such as cell cycle arrest at the G2/M phase, promotion of reactive oxygen species, and induction of apoptosis. nih.gov The compound exhibited potent cytotoxicity against colorectal cancer cell lines, with low IC₅₀ values. nih.gov

Table 1: Cytotoxicity of a this compound Derivative (Compound 49) on Colorectal Cancer Cells nih.gov

Cell LineDescriptionIC₅₀ (µM)
HCT116Human Colorectal Carcinoma0.35
Caco-2Human Colorectal Adenocarcinoma0.54
HIECHuman Normal Intestinal Epithelial>50

Furthermore, other quinoline derivatives have been shown to interfere with cellular redox balance by inhibiting key enzymes. A study on a related quinoline derivative demonstrated that it significantly decreased the activity of 6-phosphogluconate dehydrogenase (6PGD). researchgate.net The inhibition of this enzyme disrupts the glutathione (B108866) cycle, rendering parasitic cells more vulnerable to oxidative stress. researchgate.net

Investigations into Protein Binding Properties

The interaction of this compound derivatives with proteins is a critical aspect of understanding their mechanism of action. For instance, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to interact with the PI3KCA receptor. nih.gov Molecular docking studies revealed that the methoxy group on the quinoline core plays a significant role in this binding. nih.gov The oxygen atom of the methoxy group forms a stable hydrogen bond with the amino group of lysine 802 in the receptor's active site. nih.gov

Structure-Activity Relationship (SAR) Derivations

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. nih.gov SAR studies help in understanding how modifications to the structure of this compound affect its biological functions.

Influence of Chlorine Atom Substitution on Biological Activity

The presence and position of a chlorine atom on the quinoline scaffold are crucial modulators of biological activity. Generally, the introduction of a chlorine atom can enhance the biological effects of a molecule. researchgate.net This is often attributed to the electron-withdrawing nature of chlorine, which can increase the lipophilicity of the compound. researchgate.net An increase in lipophilicity can lead to better partitioning into cell membranes or improved hydrophobic interactions with target proteins. researchgate.net

Role of the Methoxy Group in Modulating Molecular Activity

In the case of the 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative, the methoxy group is directly involved in binding to the PI3KCA receptor. nih.gov The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, forming a stable interaction with lysine 802. nih.gov This specific interaction highlights the importance of the methoxy group for the compound's activity against this particular target. The introduction of a methoxy group has been shown to contribute to enhanced cytotoxicity in certain cancer cell lines when compared to the parent compound without this substituent. nih.gov

Impact of the Methyl Group on Pharmacological Profiles

The methyl group at the 3-position of the quinoline ring can also influence the pharmacological profile of the compound. While the electronic effects of a methyl group are less pronounced than those of chlorine or methoxy groups, it can have significant steric effects. The size and position of the methyl group can affect how the molecule fits into the binding site of a target protein.

Analysis of Positional Isomerism and Substituent Effects on Bioactivity

The biological activity of substituted quinolines is highly sensitive to the specific arrangement of substituents on the ring system, a phenomenon known as positional isomerism. rsc.org The differential placement of electron-donating and electron-withdrawing groups can lead to significant variations in the biological profiles of the isomers. mdpi.com

Studies on various quinoline derivatives have consistently shown that even minor changes in substituent position can lead to dramatic shifts in efficacy and selectivity. biointerfaceresearch.comrsc.org Therefore, the specific isomeric form of this compound is key to its observed biological properties.

Computational Modeling for Biological Activity Prediction

Computational modeling, particularly molecular docking, has proven to be a valuable tool for predicting and understanding the biological activity of quinoline derivatives. These methods provide insights into the potential binding modes and interactions of a ligand with its target protein.

For a derivative of this compound, molecular docking studies successfully predicted its binding to the PI3KCA receptor. nih.gov The model accurately identified key interactions, such as the hydrogen bond between the methoxy group and lysine 802, and the π-π stacking interaction with tryptophan 780. nih.gov These computational predictions were consistent with the experimental findings that the compound modulates the PI3K/AKT/mTOR signaling pathway. nih.gov

By simulating the ligand-protein interactions, computational modeling can help to rationalize observed structure-activity relationships and guide the design of new, more potent analogs. The ability to predict how changes in the chemical structure will affect binding affinity allows for a more targeted and efficient approach to drug discovery.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. For quinoline derivatives, docking studies have been crucial in elucidating their mechanisms of action as anticancer, antibacterial, and antiviral agents by modeling their interactions with key enzymes and receptors like DNA gyrase, topoisomerase, and various kinases. researchgate.netnih.govresearchgate.net

The binding affinity and interaction patterns, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed to rank potential drug candidates and guide the synthesis of more potent and selective analogues. nih.govmdpi.com A typical study involves docking a series of related compounds into the active site of a known target protein to build a structure-activity relationship (SAR) model. researchgate.netnih.gov This SAR helps to identify which chemical substitutions on the quinoline core are favorable for binding and activity.

Despite the extensive use of this technique for the quinoline class of compounds, specific molecular docking studies detailing the binding modes and potential biological targets for This compound have not been identified in a review of current scientific literature. Research on closely related structures, however, suggests that the 2-chloro and 8-methoxy substituents can be important for certain biological activities, indicating that computational analysis of this specific isomer would be a valuable area for future investigation.

Computational Prediction of ADME-like Properties (e.g., Lipinski's descriptors)

In addition to target binding, a compound's potential as a drug is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These characteristics determine the bioavailability and residence time of a compound in the body. Computational methods are widely used in the early stages of drug discovery to predict these properties and filter out compounds that are likely to fail later in development.

One of the most common filters is "Lipinski's Rule of Five," which assesses the druglikeness of a molecule based on simple physicochemical properties. nih.gov The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

Specific computational ADME predictions for This compound are not available due to the absence of a dedicated entry in major chemical databases like PubChem. However, to provide a relevant perspective, the computed properties for the isomeric compound 2-Chloro-7-methoxy-3-methylquinoline (CAS 132118-45-7), which has a known PubChem entry, are presented below. nih.gov These values are expected to be very similar for the 8-methoxy isomer given that they share the same molecular formula and general structure.

Lipinski's DescriptorValue (for 2-Chloro-7-methoxy-3-methylquinoline)Compliance with Rule of Five
Molecular Weight207.65 g/molYes (≤ 500)
XLogP3 (LogP)3.5Yes (≤ 5)
Hydrogen Bond Donors0Yes (≤ 5)
Hydrogen Bond Acceptors2 (N and O atoms)Yes (≤ 10)
Note: Data is for the isomer 2-Chloro-7-methoxy-3-methylquinoline (CID 15640382) and is used for comparative purposes due to the lack of specific data for this compound. nih.gov

Based on the analysis of its isomer, This compound is predicted to have favorable drug-like properties according to Lipinski's Rule of Five, with zero violations. This suggests it possesses a good foundation for oral bioavailability, making it a candidate worthy of further investigation.

Applications in Chemical and Interdisciplinary Research

Role as Key Synthetic Intermediates in Organic Synthesis

2-Chloro-8-methoxy-3-methylquinoline serves as a crucial intermediate in the synthesis of more complex molecules. The reactivity of its chloro substituent allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures.

The quinoline (B57606) scaffold is a common feature in many biologically active compounds and natural products. nih.govacs.org this compound is a valuable precursor for the synthesis of novel and complex heterocyclic systems. For instance, it can be utilized in reactions that lead to the formation of fused heterocyclic compounds, where the quinoline ring is annulated with other ring systems. One notable example is its use in the synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound designed based on the core structure of the antitumor alkaloid neocryptolepine (B1663133). nih.gov The synthesis involves the strategic use of the chloro and methoxy (B1213986) groups to facilitate the construction of the larger, more complex indoloquinoline system. nih.gov Furthermore, derivatives of 2-chloro-3-formylquinolines, which are structurally related to this compound, have been used to create azetidin-2-one (B1220530) fused quinoline derivatives. orientjchem.org

The quinoline nucleus is not only significant in medicinal chemistry but also in materials science. Quinoline-containing polymers and dyes exhibit interesting photophysical and electronic properties. While direct applications of this compound in advanced organic materials are still an emerging area of research, its structural motifs are found in compounds used for such purposes. For example, 8-methoxy-2-methylquinoline (B1296761) is utilized in the development of organic electronics and as a ligand in coordination chemistry for catalysis and materials science. chemimpex.com The presence of the reactive chloro group in this compound provides a handle for polymerization or for grafting onto other material scaffolds, suggesting its potential as a building block for advanced organic materials with tailored properties.

Foundational Contributions to Lead Compound Discovery

The inherent biological activity of the quinoline ring system makes its derivatives, including this compound, attractive starting points for the discovery of new lead compounds in medicine and agriculture. nih.gov

Quinoline derivatives have a long history as effective antimicrobial agents. nih.gov The structural framework of this compound has been incorporated into novel compounds with the aim of developing new antimicrobial drugs. For example, derivatives of 2-chloro-3-formyl quinolines have been synthesized and fused with azetidin-2-one to create compounds with significant antibacterial activity. orientjchem.org These synthesized compounds were found to be more potent than standard drugs against certain bacterial strains. orientjchem.org Another study focused on the synthesis of novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde, which showed promise as antimicrobial agents. researchgate.net Research has also been conducted on 8-methoxy-4-methyl-quinoline derivatives, which have demonstrated antibacterial activity against various bacterial strains. researchgate.net

Table 1: Examples of Antimicrobial Activity of Quinoline Derivatives

Compound/Derivative ClassTarget OrganismsKey FindingsReference
Azetidin-2-one fused 2-chloro-3-formyl quinolinesBacteriaMore potent than standard drugs against certain strains. orientjchem.org
Ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehydeBacteriaShowed promising antimicrobial properties. researchgate.net
8-methoxy-4-methyl-quinoline derivativesVarious bacterial strainsExhibited antibacterial activity. researchgate.net

This table provides a summary of research findings and is not an exhaustive list.

The quinoline scaffold is a key component of many anticancer drugs. researchgate.net Researchers have explored the potential of this compound and its analogs in the development of new antitumor agents. A significant example is the synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which has shown promising cytotoxic effects against colorectal cancer cells. nih.gov This compound was found to be significantly more cytotoxic than the natural product neocryptolepine against certain cancer cell lines. nih.gov The 2-chloro and 8-methoxy substituents were identified as important for its cytotoxic activity. nih.gov Furthermore, various other quinoline derivatives have been investigated for their anticancer properties, with some showing significant cytotoxicity against various cancer cell lines. researchgate.netnih.govgoogle.com

Table 2: Anticancer Activity of a this compound Derivative

CompoundCancer Cell LineIC50 (μM)Key FindingsReference
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal)0.35Significantly more cytotoxic than neocryptolepine. nih.gov
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colorectal)0.54Showed potent cytotoxic activity. nih.gov

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

The biological activity of quinoline derivatives also extends to agricultural applications. While specific studies focusing solely on the agricultural use of this compound are limited, the broader class of quinoline compounds has been investigated for potential use as pesticides and herbicides. The structural features of this compound, which contribute to its biological activity in other areas, suggest its potential as a scaffold for the development of new agrochemicals. For instance, certain quinoline derivatives have been reported to possess various biological activities that could be relevant to agriculture. nih.govresearchgate.net

Contributions to Pharmacological Tool Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been instrumental in the development of various pharmacological tools. The specific compound, this compound, possesses a unique combination of substituents that make it a valuable building block for creating sophisticated molecular probes and sensors to investigate complex biological systems.

Probe Molecules for Biological Pathway Elucidation

The study of cellular signaling pathways is fundamental to understanding disease mechanisms and identifying new therapeutic targets. Molecular probes are essential tools in this research, allowing for the visualization and modulation of specific proteins and pathways. The this compound scaffold has emerged as a promising core for the design of such probes, particularly for interrogating the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer. nih.govnih.gov

A notable example is the development of a more complex derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which has been shown to modulate the PI3K/AKT/mTOR pathway in colorectal cancer cells. nih.gov This demonstrates the potential of the 2-chloro-8-methoxy-quinoline core as a pharmacophore for targeting key components of this pathway. The chloro group at the 2-position and the methoxy group at the 8-position are critical for its biological activity. nih.gov

By serving as a foundational structure, this compound can be systematically modified to generate a library of probe molecules. These probes can be used to investigate the structure-activity relationships of PI3K/mTOR inhibitors, helping to elucidate the specific interactions required for potent and selective inhibition. The insights gained from such studies are invaluable for the rational design of next-generation therapeutics that target this critical cancer pathway. nih.govnih.gov

Table 1: Research Findings on a Derivative for Biological Pathway Elucidation

Compound Target Pathway Cell Lines Key Findings Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline PI3K/AKT/mTOR Colorectal cancer cells Modulates the signaling pathway, indicating the potential of the core structure as a pharmacological probe. nih.gov

Development of Chemosensors

Chemosensors are molecules designed to detect and signal the presence of specific chemical species, such as metal ions or small molecules, through a measurable change, often in their optical properties. The quinoline ring system is a well-established fluorophore, making its derivatives excellent candidates for the development of fluorescent chemosensors. nih.govresearchgate.net The specific substitution pattern of this compound offers several advantages in this context.

The methoxy group at the 8-position is of particular importance as it can enhance the fluorescence quantum yield of the quinoline core, leading to brighter and more sensitive sensors. acs.org Research on related methoxy-substituted quinoline derivatives has shown a significant enhancement in fluorescence intensity, which is a desirable characteristic for detecting low concentrations of analytes. acs.orgresearchgate.net

Furthermore, the 2-chloro and 3-methyl groups provide handles for further chemical modification, allowing for the attachment of specific recognition moieties (ionophores) that can selectively bind to target analytes. For instance, derivatives of the closely related 2-chloro-3-formylquinoline have been utilized in the synthesis of chemosensors. ias.ac.in This highlights the versatility of the 2-chloro-quinoline scaffold in sensor design. By appending appropriate chelating groups, this compound can be transformed into a selective chemosensor for various metal ions, with the quinoline core acting as the signal-transducing unit. The inherent fluorescence of the methoxy-quinoline moiety would be modulated upon binding of the target ion to the appended receptor, resulting in a detectable "on-off" or ratiometric signal.

Table 2: Potential of this compound in Chemosensor Development

Feature of the Compound Role in Chemosensor Supporting Evidence
Quinoline Core Fluorophore (signaling unit) Quinoline and its derivatives are known to be excellent fluorophores. nih.govresearchgate.net
8-Methoxy Group Enhances fluorescence intensity Methoxy substitution on the quinoline ring can significantly increase the fluorescence quantum yield. acs.orgresearchgate.net
2-Chloro and 3-Methyl Groups Sites for functionalization These positions can be modified to attach specific ion-binding moieties (receptors). ias.ac.in

Future Perspectives and Unexplored Research Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of quinoline (B57606) scaffolds has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. tandfonline.comresearchgate.net Recognizing the environmental and economic drawbacks of these classical approaches, the focus is shifting towards the development of "green" and sustainable synthetic protocols. acs.orgijpsjournal.com Future research will likely prioritize the adoption of methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. researchgate.net

Key areas of development in the green synthesis of quinoline derivatives include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate reaction times and improve yields, often in solvent-free conditions or with green solvents like water and ethanol. tandfonline.comresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent medium minimizes waste and simplifies product purification. tandfonline.com

Use of Green Solvents: Replacing toxic and volatile organic solvents with environmentally friendly alternatives such as water, ethanol, ionic liquids, and deep eutectic solvents is a crucial aspect of green chemistry. tandfonline.comijpsjournal.com

Biocatalysis and Photocatalysis: The use of enzymes and light-mediated reactions offers highly selective and efficient pathways for quinoline synthesis under mild conditions. tandfonline.com

Nanocatalysts: Nanoparticle-based catalysts provide high surface area and reactivity, leading to improved reaction efficiency and the potential for catalyst recycling. nih.govacs.org

These green approaches are not only environmentally responsible but also offer economic advantages through reduced resource consumption and waste disposal costs. acs.org

Exploration of Novel Biological Targets and Therapeutic Areas

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. researchgate.netacs.org For 2-Chloro-8-methoxy-3-methylquinoline specifically, research has indicated its potential in cancer treatment by modulating signaling pathways like PI3K/AKT/mTOR. nih.gov However, the full therapeutic potential of this compound and its analogs is far from being fully realized.

Future research will likely focus on:

Identifying Novel Biological Targets: Investigating the interaction of this compound with a wider range of molecular targets within cells could uncover new therapeutic applications. nih.gov This includes exploring its effects on various enzymes, receptors, and signaling pathways implicated in different diseases.

Expanding Therapeutic Areas: Beyond cancer, the compound could be evaluated for its efficacy against other diseases, such as infectious diseases, neurodegenerative disorders, and inflammatory conditions. rsc.org The diverse pharmacological activities of the broader quinoline class suggest that such explorations could be fruitful. researchgate.net

Hybrid Molecules: The creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties is a promising strategy to enhance bioactivity and target selectivity. researchgate.net

A deeper understanding of the structure-activity relationships (SAR) will be crucial in guiding the design of more potent and selective derivatives. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and optimization of new drug candidates. mdpi.comyoutube.com

In the context of this compound, AI and ML can be applied to:

Predict Biological Activity: ML models can be trained on existing data to predict the biological activity of novel derivatives, helping to prioritize which compounds to synthesize and test. mdpi.com

Optimize Drug-like Properties: AI algorithms can be used to predict and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as to assess potential toxicity. nih.gov

Generate Novel Scaffolds: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new quinoline-based molecules with desired properties. azoai.com A study demonstrated the success of a refined Medical Generative Adversarial Network (MedGAN) in generating a significant number of valid and novel quinoline molecules. azoai.com

Predict Reaction Outcomes: Machine learning algorithms can be developed to predict the products of organic reactions, aiding in the design of efficient synthetic routes. researchgate.net

The integration of AI and ML offers the potential to reduce the time and cost associated with drug discovery and development. nih.gov

Sustainable Synthesis and Environmental Impact Studies

Beyond the initial synthesis, a comprehensive understanding of the environmental footprint of this compound and its derivatives is essential for sustainable development. This involves a life-cycle assessment approach, considering the environmental impact from raw material sourcing to final product disposal.

Future research in this area should include:

Green Metrics Analysis: The application of green chemistry metrics, such as atom economy and E-factor, can quantitatively assess the environmental performance of different synthetic routes. acs.org

Toxicity and Biodegradability Studies: Evaluating the toxicity of the compound and its byproducts to various organisms and assessing their biodegradability are crucial for understanding their environmental fate.

By integrating principles of sustainability throughout the research and development process, the environmental impact of producing and using these compounds can be minimized.

Advancements in Directed C-H Functionalization for Complex Quinoline Scaffolds

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical way to modify complex molecules compared to traditional cross-coupling reactions. nih.govacs.org This strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.gov

For quinoline scaffolds, including this compound, advancements in directed C-H functionalization will enable:

Regioselective Modification: The development of new catalytic systems and directing groups allows for the precise and selective functionalization of specific positions on the quinoline ring, which can be challenging to achieve with conventional methods. nih.govrsc.org

Introduction of Diverse Functional Groups: C-H activation strategies facilitate the introduction of a wide array of functional groups, expanding the chemical space and enabling the synthesis of novel derivatives with enhanced pharmacological profiles. rsc.orgrsc.org

Late-Stage Functionalization: The ability to modify the quinoline core at a late stage in the synthesis provides a flexible and efficient way to generate libraries of analogs for biological screening.

Recent research has highlighted the use of transition-metal catalysis (e.g., rhodium, iridium, palladium) for the site-selective functionalization of quinolines. nih.govacs.org Future work will likely focus on developing more efficient, versatile, and environmentally friendly C-H functionalization methods.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-8-methoxy-3-methylquinoline?

The compound is commonly synthesized via the Vilsmeier-Haack reaction , which involves treating a precursor (e.g., N-(2-anisyl)acetamide) with phosphorus oxytrichloride (POCl₃) and N,N-dimethylformamide (DMF) at 353 K for 15 hours. Post-reaction, the product is isolated by pouring the mixture onto ice, followed by recrystallization from petroleum ether/ethyl acetate . Key parameters include strict temperature control and stoichiometric ratios to avoid side reactions.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation. For 2-Chloro-8-methoxyquinoline derivatives, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 14.4763 Å, b = 3.9246 Å, c = 17.6295 Å, and β = 104.802° are typical .
  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) validate functional groups (e.g., methoxy and chloro substituents).

Q. How should researchers handle safety concerns during synthesis?

  • Use personal protective equipment (PPE) including gloves and goggles.
  • In case of skin/eye contact, rinse immediately with water and seek medical advice if irritation persists. Avoid inhalation by working in a fume hood .

Advanced Research Questions

Q. How can conflicting crystallographic data from different synthetic batches be resolved?

Discrepancies in lattice parameters or planarity may arise from polymorphism or solvent effects during recrystallization. To resolve this:

  • Compare R factors (e.g., R = 0.037, wR = 0.149) and data-to-parameter ratios (16.1:1) to assess refinement quality .
  • Re-refine datasets using software like SHELXL and cross-validate with spectroscopic data.

Q. What strategies improve yields in derivatization reactions (e.g., formylation or amination)?

  • Reductive amination of 2-Chloro-8-methoxy-3-formylquinoline with NaBH₃CN at pH ≈ 6 efficiently produces amino derivatives. Optimize molar ratios (e.g., 1:1 substrate:amine) and reaction time (monitor via TLC) .
  • For nucleophilic substitution , use triethylamine (TEA) as a base in anhydrous ethanol to enhance reactivity of chloro substituents .

Q. How does the planarity of the quinoline ring system influence reactivity?

  • The quinoline core is nearly planar (r.m.s. deviation = 0.020 Å), but substituents like the formyl group deviate slightly (0.371 Å from the plane). This distortion affects electronic delocalization and may alter regioselectivity in electrophilic substitution reactions .

Q. How can computational modeling complement experimental data for structural analysis?

  • Perform density functional theory (DFT) calculations to compare theoretical vs. experimental bond lengths and angles. For example, the C-Cl bond length (~1.73 Å) and C-O (methoxy) distances (~1.36 Å) can validate crystallographic data .

Data Contradiction and Troubleshooting

Q. What steps should be taken if HPLC analysis reveals impurities post-synthesis?

  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane eluent) or repeat recrystallization.
  • Mechanistic insight : Impurities may arise from incomplete Vilsmeier-Haack cyclization. Increase reaction time or add DMF dropwise to control exothermicity .

Q. How to address discrepancies in biological activity data across derivatives?

  • Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing methoxy with trifluoromethyl) and correlating with bioassay results. Note that steric effects from methyl groups at position 3 may hinder target binding .

Methodological Tables

Q. Table 1. Crystallographic Data for 2-Chloro-8-methoxyquinoline Derivatives

ParameterValueSource
Space groupP2₁/n (monoclinic)
Unit cell volume (ų)968.36
R factor0.037
Planarity deviation (Å)0.020 (quinoline core)

Q. Table 2. Key Reaction Conditions for Derivative Synthesis

Reaction TypeConditionsYield
Vilsmeier-HaackPOCl₃/DMF, 353 K, 15 h60–75%
Reductive AminationNaBH₃CN, pH 6, RT85–90%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.